2-[5-(2-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide
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Overview
Description
2-[5-(2-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound featuring a pyrrolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the bromophenyl group and the acetylation step to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[5-(2-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
2-[5-(2-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE is unique due to its specific structural features, such as the bromophenyl group and the pyrrolopyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15BrN4O3 |
---|---|
Molecular Weight |
391.22 g/mol |
IUPAC Name |
2-[5-(2-bromophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C16H15BrN4O3/c1-19-11-7-21(8-12(18)22)14(9-5-3-4-6-10(9)17)13(11)15(23)20(2)16(19)24/h3-7H,8H2,1-2H3,(H2,18,22) |
InChI Key |
ANLQXOCXRAXFBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Br)CC(=O)N |
Origin of Product |
United States |
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